11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone
Description
This compound is a highly complex polycyclic diazaheptacyclic system with two bromine atoms at positions 11 and 22, two 2-ethylhexyl substituents at positions 7 and 18, and four ketone groups (tetrone) at positions 6, 8, 17, and 17. Its heptacyclic framework confers significant rigidity and electronic conjugation, which may contribute to applications in materials science, such as organic pigments or optoelectronic materials.
Properties
IUPAC Name |
11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H40Br2N2O4/c1-5-9-11-21(7-3)19-43-37(45)25-15-13-23-34-30(42)18-28-32-26(38(46)44(40(28)48)20-22(8-4)12-10-6-2)16-14-24(36(32)34)33-29(41)17-27(39(43)47)31(25)35(23)33/h13-18,21-22H,5-12,19-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQFUAOYYKZQKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C2=C3C(=CC(=C4C3=C(C=C2)C5=C(C=C6C7=C(C=CC4=C57)C(=O)N(C6=O)CC(CC)CCCC)Br)Br)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Br2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729084 | |
| Record name | 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
772.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851786-15-7 | |
| Record name | 5,12-Dibromo-2,9-bis(2-ethylhexyl)isoquinolino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone involves multiple steps, including bromination and cyclization reactions. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield. Industrial production methods typically involve large-scale chemical reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11,22-dibromo-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of high-mobility air-stable n-type semiconductors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its unique structure allows it to bind to certain proteins or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues in the Diazaheptacyclo Family
The compound shares structural similarities with other diazaheptacyclo derivatives but differs in substituents and functional groups:
Key Findings :
- Bromination Effects: The bromine atoms in the target compound increase molecular density and may enhance photostability compared to non-halogenated analogues like Pigment Red 148. Bromine’s electron-withdrawing nature could also redshift absorption spectra, making it suitable for niche optical applications .
- Alkyl vs. Aryl Substituents: The 2-ethylhexyl groups in the target compound confer higher solubility in organic solvents (e.g., toluene, chloroform) compared to the 3,5-dimethylphenyl groups in Pigment Red 149, which are more polar and less compatible with non-polar matrices.
Biological Activity
Chemical Structure and Properties
The compound is characterized by its intricate structure comprising multiple fused aromatic rings and functional groups that contribute to its unique properties. The presence of bromine atoms and long alkyl chains may influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₃₉Br₂N₂O₄ |
| Molecular Weight | 661.08 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Anticancer Activity
Research has indicated that compounds with similar polycyclic structures exhibit significant anticancer properties. For instance, studies have shown that polycyclic aromatic hydrocarbons can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.
Case Study: Antitumor Effects
In a study conducted on a series of dibromo derivatives similar to the compound , it was found that these compounds inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism was linked to the activation of p53-mediated pathways leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Another area of interest is the antimicrobial properties of polycyclic compounds. Some studies suggest that certain dibromo derivatives possess antibacterial and antifungal activities.
Experimental Findings
In vitro tests have demonstrated that the compound exhibits inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of conventional antibiotics.
Photophysical Properties
The compound's unique structure also allows it to be utilized in advanced imaging techniques due to its high photostability. It has been proposed for use in super-resolution microscopy techniques such as:
- Single-Molecule Localization Microscopy (SMLM)
- Stimulated Emission Depletion Microscopy (STED)
These applications exploit the compound's narrow excitation and emission spectra.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
